molecular formula C15H24N2O B11780174 1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one

1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one

Cat. No.: B11780174
M. Wt: 248.36 g/mol
InChI Key: JUYBOIZIHVNORQ-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one is a complex organic compound characterized by its unique pyrazole ring structure

Preparation Methods

The synthesis of 1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the final product:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazol-4-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

    4-Iodo-3-isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazole: This compound has a similar pyrazole ring structure but differs in the presence of an iodine atom.

    3-Isopropyl-1-methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazole: This compound lacks the 2-methylpropan-1-one moiety, making it less complex.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-methyl-1-[1-methyl-5-(2-methylprop-1-enyl)-3-propan-2-ylpyrazol-4-yl]propan-1-one

InChI

InChI=1S/C15H24N2O/c1-9(2)8-12-13(15(18)11(5)6)14(10(3)4)16-17(12)7/h8,10-11H,1-7H3

InChI Key

JUYBOIZIHVNORQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1C(=O)C(C)C)C=C(C)C)C

Origin of Product

United States

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